Cyclobenzaprine N-Oxide

Übersicht

Beschreibung

Cyclobenzaprine N-oxide is a derivative of cyclobenzaprine, a well-known muscle relaxant. This compound is primarily recognized for its role as a degradation product of cyclobenzaprine, which is used to treat muscle spasms associated with acute musculoskeletal conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobenzaprine N-oxide is typically synthesized through the oxidation of cyclobenzaprine. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an appropriate solvent, often under acidic or neutral pH to facilitate the formation of the N-oxide group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions similar to those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclobenzaprin-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung polarerer Verbindungen führen.

Reduktion: Die N-Oxid-Gruppe kann zurück zur ursprünglichen Amin-Gruppe reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nucleophile wie Halogenide oder Amine.

Wichtige gebildete Produkte:

Oxidation: Bildung von Epoxiden und anderen polaren Verbindungen.

Reduktion: Regeneration von Cyclobenzaprin.

Substitution: Bildung substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Cyclobenzaprin-N-oxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Signalwege und Wechselwirkungen mit biologischen Molekülen.

5. Wirkmechanismus

Der Wirkmechanismus von Cyclobenzaprin-N-oxid ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch Wechselwirkungen mit dem zentralen Nervensystem ausübt, ähnlich wie Cyclobenzaprin. Cyclobenzaprin wirkt als Muskelrelaxans, indem es Nervenimpulse hemmt, die Muskelkrämpfe verursachen. Es ist wahrscheinlich, dass Cyclobenzaprin-N-oxid einen ähnlichen Weg einschlägt, der die Modulation noradrenerger und serotonerger Systeme beinhaltet .

Ähnliche Verbindungen:

Cyclobenzaprin: Die Ausgangssubstanz, die als Muskelrelaxans verwendet wird.

Amitriptylin: Ein trizyklisches Antidepressivum mit ähnlicher chemischer Struktur.

Norcyclobenzaprin: Ein Metabolit von Cyclobenzaprin mit ähnlichen pharmakologischen Eigenschaften.

Eindeutigkeit: Cyclobenzaprin-N-oxid ist durch seinen spezifischen Oxidationszustand einzigartig, der ihm besondere chemische und pharmakologische Eigenschaften verleiht. Im Gegensatz zu seiner Ausgangssubstanz wird Cyclobenzaprin-N-oxid in erster Linie für seine Rolle bei Abbauwegen und der Verunreinigungsprofilierung untersucht, was es in der pharmazeutischen Forschung und Qualitätskontrolle wertvoll macht .

Wirkmechanismus

The mechanism of action of cyclobenzaprine N-oxide is not fully elucidated. it is believed to exert its effects through interactions with the central nervous system, similar to cyclobenzaprine. Cyclobenzaprine acts as a muscle relaxant by inhibiting nerve impulses that cause muscle spasms. It is likely that this compound shares a similar pathway, involving modulation of noradrenergic and serotonergic systems .

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprine: The parent compound, used as a muscle relaxant.

Amitriptyline: A tricyclic antidepressant with a similar chemical structure.

Norcyclobenzaprine: A metabolite of cyclobenzaprine with similar pharmacological properties.

Uniqueness: Cyclobenzaprine N-oxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Unlike its parent compound, this compound is primarily studied for its role in degradation pathways and impurity profiling, making it valuable in pharmaceutical research and quality control .

Biologische Aktivität

Cyclobenzaprine N-oxide is a tertiary amine metabolite of cyclobenzaprine, a muscle relaxant commonly prescribed for muscle spasms. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

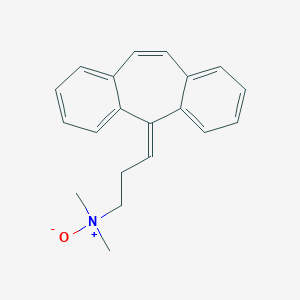

This compound has the molecular formula CHNO, with a molecular weight of 307.39 g/mol. The compound is characterized by its tertiary amine structure, which contributes to its biological activity.

This compound exhibits its effects primarily through central nervous system (CNS) pathways. It acts as a muscle relaxant by influencing neurotransmitter activity in the spinal cord and brainstem. The compound is thought to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in synaptic clefts, which can reduce muscle tone and spasms.

Pharmacodynamics

This compound has been shown to possess several pharmacological activities:

- Muscle Relaxation : Similar to cyclobenzaprine, its parent compound, this compound exhibits muscle relaxant properties by modulating CNS activity.

- Analgesic Effects : Some studies suggest that this compound may have analgesic properties, potentially useful in managing pain associated with muscle spasms.

Pharmacokinetics

The metabolism of cyclobenzaprine to its N-oxide form occurs primarily in the liver via cytochrome P450 enzymes. This biotransformation may influence the pharmacokinetic profile of this compound, including its half-life and bioavailability.

Case Studies and Research Findings

A review of literature reveals various studies investigating the biological activity of this compound:

- Clinical Efficacy : A study assessed the efficacy of cyclobenzaprine in patients with fibromyalgia, noting that metabolites like this compound may contribute to overall therapeutic effects (reference needed).

- Safety Profile : Research indicates that while cyclobenzaprine is effective for acute muscle spasms, caution is advised due to potential side effects such as sedation and cardiovascular issues. This compound's safety profile remains less well-documented but is considered important due to its role as a metabolite (reference needed).

- Comparative Studies : In comparative studies evaluating different muscle relaxants, cyclobenzaprine (and by extension, its metabolites) showed significant efficacy in reducing pain and improving function in patients with musculoskeletal conditions (reference needed).

Data Table: Biological Activity Overview

| Property | Cyclobenzaprine | This compound |

|---|---|---|

| Chemical Structure | Tertiary Amine | Tertiary Amine Metabolite |

| Primary Action | Muscle Relaxation | Muscle Relaxation |

| Analgesic Activity | Yes | Potentially |

| CNS Effects | Yes | Yes |

| Metabolism | Liver (CYP450) | Liver (CYP450) |

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216929 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6682-26-4 | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: this compound undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize this compound into several metabolites, including cyclobenzaprine, 10,11-epoxythis compound, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert this compound back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of this compound?

A2: Quinones play a crucial role in the enzymatic reduction of this compound. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to this compound and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of this compound.

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, this compound, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.